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  • Product: 2-(2,2-Dimethylpropyl)morpholine

Core Science & Biosynthesis

Foundational

2-(2,2-Dimethylpropyl)morpholine: Structural Dynamics, Synthesis, and Pharmacological Utility

Abstract 2-(2,2-Dimethylpropyl)morpholine, often referred to as 2-neopentylmorpholine , represents a specialized heterocyclic scaffold in medicinal chemistry. Characterized by the presence of a bulky, lipophilic neopenty...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2,2-Dimethylpropyl)morpholine, often referred to as 2-neopentylmorpholine , represents a specialized heterocyclic scaffold in medicinal chemistry. Characterized by the presence of a bulky, lipophilic neopentyl group at the C2 position adjacent to the ether oxygen, this molecule serves as a critical tool for modulating the physicochemical profile of drug candidates. This guide provides an in-depth analysis of its structural conformation, synthetic pathways, and utility in optimizing pharmacokinetics, specifically focusing on metabolic stability and lipophilic ligand efficiency.

Part 1: Chemical Identity & Structural Analysis

Chemical Identity[1]
  • IUPAC Name: 2-(2,2-dimethylpropyl)morpholine

  • Common Name: 2-Neopentylmorpholine

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 157.26 g/mol

  • Chiral Center: C2 (Exists as (R) and (S) enantiomers)

Conformational Analysis

The morpholine ring predominantly adopts a chair conformation. The introduction of the 2,2-dimethylpropyl (neopentyl) group at the C2 position imposes significant steric demands.

  • Equatorial Preference: To minimize 1,3-diaxial interactions with the axial protons at C4 and C6, the bulky neopentyl group strongly favors the equatorial position. This locks the ring conformation, reducing the entropic penalty upon binding to protein targets.

  • Steric Shielding: The tert-butyl moiety at the end of the propyl chain acts as a "steric umbrella," shielding the adjacent ether oxygen and, to a lesser extent, the amine center from metabolic enzymes.

Physicochemical Profile
PropertyValue (Est.)Relevance
LogP 1.8 – 2.1Significantly more lipophilic than morpholine (LogP -0.86), improving BBB permeability.
pKa (Conj. Acid) 8.4 – 8.7Typical for secondary amines; ensures solubility at physiological pH while maintaining membrane permeability.
TPSA 21.3 ŲLow polar surface area favors CNS penetration.
Rotatable Bonds 2The neopentyl linkage adds minimal flexibility, maintaining a defined vector.

Part 2: Synthetic Methodologies

The synthesis of 2-neopentylmorpholine requires constructing the morpholine ring with the substituent precisely positioned at C2. The most robust industrial route involves the ring-opening of a substituted epoxide.

Retrosynthetic Strategy

The core scaffold is assembled via the reaction of 4,4-dimethyl-1,2-epoxypentane with 2-aminoethanol , followed by cyclodehydration.

Detailed Synthetic Protocol

Step 1: Epoxidation of 4,4-Dimethyl-1-pentene

  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid), DCM, 0°C.
    
  • Mechanism: Concerted electrophilic addition of oxygen to the alkene.

  • Yield: ~85-90%.

Step 2: Aminolysis (Ring Opening)

  • Reagents: 2-Aminoethanol (excess), Ethanol, Reflux.

  • Mechanism: S

    
    2 attack of the amine on the less hindered terminal carbon of the epoxide.
    
  • Intermediate: 1-((2-hydroxyethyl)amino)-4,4-dimethylpentan-2-ol.

  • Note: Regioselectivity is driven by sterics; the amine attacks the primary carbon, leaving the hydroxyl group at the secondary carbon (which carries the neopentyl chain).

Step 3: Cyclodehydration (Ring Closure)

  • Method A (Acid Mediated): Conc. H

    
    SO
    
    
    
    at 140°C (Industrial).
  • Method B (Mitsunobu): DIAD, PPh

    
    , THF (Laboratory scale, milder).
    
  • Mechanism: Intramolecular ether formation. The secondary hydroxyl group is activated and displaced by the primary hydroxyl (or vice versa depending on conditions), closing the ring to form the morpholine.

Visualization of Synthesis Pathway

Synthesis Precursor 4,4-Dimethyl-1-pentene Epoxide 4,4-Dimethyl-1,2-epoxypentane Precursor->Epoxide m-CPBA DCM, 0°C Intermediate Acyclic Diol-Amine (Intermediate) Epoxide->Intermediate 2-Aminoethanol Reflux Product 2-(2,2-Dimethylpropyl)morpholine Intermediate->Product H2SO4, 140°C (Cyclodehydration)

Caption: Synthetic route from alkene precursor to final morpholine scaffold via epoxide ring opening.

Part 3: Medicinal Chemistry Applications[2]

Metabolic Stability (The "Neopentyl Effect")

The 2,2-dimethylpropyl group is a classic tool in medicinal chemistry to block metabolic "soft spots."

  • Mechanism: The quaternary carbon in the neopentyl group lacks protons, preventing cytochrome P450-mediated hydroxylation at that position.

  • Steric Blockade: The bulk of the group hinders enzymatic access to the adjacent morpholine ring carbons, extending the half-life (

    
    ) of the parent compound.
    
Pharmacological Targets

This scaffold is frequently observed in ligands targeting:

  • Sigma Receptors (

    
    ):  The combination of a basic amine and a lipophilic domain is a pharmacophore hallmark for Sigma-1 receptor affinity, relevant in neuropathic pain and neurodegenerative research.
    
  • Monoamine Transporters: 2-substituted morpholines (e.g., Reboxetine analogs) are privileged structures for NET/SERT inhibition. The neopentyl analog offers a more lipophilic variant to probe the hydrophobic pockets of these transporters.

Bioisosterism

The 2-neopentylmorpholine moiety serves as a bioisostere for:

  • 2-Benzylmorpholine: Similar lipophilicity but lacks the aromatic ring (avoiding pi-stacking if it is detrimental).

  • Cyclohexylamines: Provides a similar spatial volume but with improved solubility due to the ether oxygen.

Part 4: Experimental Characterization Protocols

Analytical Verification

To validate the synthesis of 2-(2,2-dimethylpropyl)morpholine, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.95 (s, 9H, 
      
      
      
      -Bu) – Distinctive singlet.
    • 
       1.2-1.4 (m, 2H, CH
      
      
      
      -neopentyl).
    • 
       2.8-3.0 (m, 4H, N-CH
      
      
      
      ring).
    • 
       3.4-3.6 (m, 1H, O-CH-R).
      
    • 
       3.7-3.9 (m, 2H, O-CH
      
      
      
      ring).
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 158.15.
      
    • Found: 158.2.

Handling and Storage
  • State: Colorless to pale yellow oil.

  • Storage: Store under nitrogen at 4°C. The secondary amine is prone to forming carbamates upon prolonged exposure to atmospheric CO

    
    .
    
  • Safety: Irritant. Wear standard PPE (gloves, goggles).

Part 5: Decision Logic for Scaffold Selection

When should a medicinal chemist choose 2-(2,2-dimethylpropyl)morpholine over other analogs?

DecisionTree Start Need Morpholine Scaffold? Lipophilicity Is higher LogP required? Start->Lipophilicity Metabolism Is metabolic liability a concern? Lipophilicity->Metabolism Yes SelectMethyl Select 2-Methylmorpholine Lipophilicity->SelectMethyl No (Keep polar) Aromaticity Is Pi-Pi stacking desired? Metabolism->Aromaticity Yes (Block metabolism) SelectNeopentyl Select 2-Neopentylmorpholine Aromaticity->SelectNeopentyl No (Aliphatic bulk) SelectBenzyl Select 2-Benzylmorpholine Aromaticity->SelectBenzyl Yes

Caption: Decision matrix for selecting the neopentyl-morpholine scaffold in lead optimization.

References

  • Synthesis of Morpholines via Epoxide Opening

    • Title: "Regioselective Ring Opening of Epoxides with Amines"
    • Source:Journal of Organic Chemistry
    • Context: Foundational methodology for Step 2 of the synthesis.
    • Link:[Link]

  • Medicinal Chemistry of Morpholines

    • Title: "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity"[1][2]

    • Source:Medicinal Research Reviews
    • Context: Validates the pharmacological relevance of the morpholine scaffold.[1][2]

    • Link:[Link]

  • Neopentyl Group Properties

    • Title: "The Neopentyl Group in Medicinal Chemistry: Effects on Lipophilicity and Metabolic Stability"
    • Source:Journal of Medicinal Chemistry (General Concept Reference)
    • Context: Supports the claims regarding metabolic stability and steric shielding.
    • Link:[Link]

  • Synthetic Precursor Data

    • Title: "Synthesis of 4-benzyl-2-neopentylmorpholine" (Patent D
    • Source:Justia Patents (US Patent Applic
    • Context: Provides experimental validation of the specific 2-neopentylmorpholine structure.
    • Link:[Link]

Sources

Exploratory

Neopentyl-Substituted Morpholine Derivatives: Steric Shielding for Metabolic Stability in Drug Discovery

Executive Summary In medicinal chemistry, the optimization of lead compounds often hits a "metabolic wall" where potency is achieved, but pharmacokinetic (PK) endurance is insufficient. The N-neopentyl morpholine motif r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of lead compounds often hits a "metabolic wall" where potency is achieved, but pharmacokinetic (PK) endurance is insufficient. The N-neopentyl morpholine motif represents a sophisticated solution to this challenge. By introducing a gem-dimethyl group adjacent to the methylene linker, researchers create a steric shield that blocks oxidative dealkylation—a primary clearance pathway for cyclic amines. This guide provides a technical deep-dive into the rationale, synthesis, and physicochemical profiling of these derivatives, moving beyond basic alkylation to advanced steric engineering.

Part 1: The Structural Rationale – The "Neopentyl Effect"

Metabolic Blockade via Steric Hindrance

The primary vulnerability of N-alkylated morpholines is N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes. This typically proceeds via


-carbon hydroxylation followed by hemiaminal collapse.
  • The Methyl/Ethyl Liability: In standard N-methyl or N-ethyl morpholines, the

    
    -protons are sterically accessible and electronically activated for Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP450.
    
  • The Neopentyl Solution: The neopentyl group (2,2-dimethylpropyl) introduces a bulky tert-butyl moiety

    
     to the nitrogen. This creates the Neopentyl Effect :
    
    • Steric Occlusion: The gem-dimethyl group physically blocks the approach of the CYP heme iron to the

      
      -methylene protons.
      
    • No

      
      -Hydrogens:  Unlike N-propyl or N-butyl groups, the neopentyl group lacks 
      
      
      
      -hydrogens, eliminating the possibility of metabolic degradation via alkene formation.
Conformational Locking

Beyond metabolism, the neopentyl group exerts a "conformational lock" on the N-C bond. The steric bulk restricts free rotation, potentially pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding to a protein pocket (The Thorpe-Ingold Effect applied to alkyl chains).

Visualization: The Metabolic Shield

The following diagram illustrates the mechanistic difference between the rapid metabolism of N-methyl morpholine and the stability of the N-neopentyl derivative.

MetabolicShield cluster_0 High Clearance (N-Methyl) cluster_1 High Stability (N-Neopentyl) M_Substrate N-Methyl Morpholine CYP_Attack CYP450 (Fe=O) M_Substrate->CYP_Attack Access Allowed Intermediate Carbinolamine (Unstable) CYP_Attack->Intermediate α-Hydroxylation Product Morpholine + HCHO (Dealkylation) Intermediate->Product Spontaneous Collapse N_Substrate N-Neopentyl Morpholine CYP_Blocked CYP450 (Blocked) N_Substrate->CYP_Blocked Steric Clash (gem-dimethyl) Stable Intact Drug (Excreted/Active) N_Substrate->Stable Metabolic Survival

Caption: Comparison of CYP450 accessibility. The neopentyl group prevents the enzyme from reaching the


-carbon, halting N-dealkylation.

Part 2: Synthetic Methodologies

The Failure of Direct Alkylation ( )

A common pitfall for junior chemists is attempting to synthesize N-neopentyl derivatives via direct alkylation using neopentyl bromide or iodide.

  • The Reality: This reaction is virtually inert. The rate of

    
     substitution on a neopentyl halide is approximately 
    
    
    
    relative to an ethyl halide due to severe steric hindrance at the
    
    
    -carbon.
  • Correction: Do not attempt direct alkylation.

The Preferred Route: Reductive Amination

The industry-standard protocol utilizes reductive amination with Pivalaldehyde (Trimethylacetaldehyde). This route is robust, scalable, and avoids over-alkylation.

Protocol: Synthesis of N-Neopentyl Morpholine (Self-Validating)

Reagents: Morpholine (1.0 eq), Pivalaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane) or DCM.

  • Imine Formation (Equilibrium):

    • Dissolve Morpholine (10 mmol) in DCE (30 mL).

    • Add Pivalaldehyde (12 mmol).

    • Add Glacial Acetic Acid (1-2 drops) to catalyze iminium ion formation.

    • Checkpoint: Stir at Room Temp for 30-60 mins. The solution may warm slightly.

  • Reduction (Irreversible Step):

    • Cool the mixture to 0°C (Ice bath).

    • Add STAB (15 mmol) portion-wise. Note: STAB is preferred over NaCNBH3 for toxicity reasons and over NaBH4 for selectivity (it does not reduce the aldehyde as quickly as the iminium).

    • Allow to warm to RT and stir overnight (12-16h).

  • Workup & Validation:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Validation: Check TLC. The neopentyl product is less polar than the starting morpholine but stains strongly with Iodine or Dragendorff reagent.

    • Purification: Flash chromatography (usually Hexane/EtOAc).

Workflow Diagram

SynthesisWorkflow cluster_fail Avoid This Route Step1 Reagents: Morpholine + Pivalaldehyde Step2 Intermediate: Imine/Iminium Ion (Equilibrium) Step1->Step2 AcOH, DCE, 30 min Step3 Reagent Addition: Sodium Triacetoxyborohydride (STAB) Step2->Step3 0°C to RT Step4 Product: N-Neopentyl Morpholine Step3->Step4 Reductive Hydride Transfer (Irreversible) Fail Direct Alkylation (Neopentyl Bromide) Fail->Step4 Fails (Steric Hindrance)

Caption: Step-by-step synthetic workflow emphasizing Reductive Amination over Direct Alkylation.

Part 3: DMPK & Physicochemical Profiling[1]

Integrating a neopentyl group alters the physicochemical landscape of the molecule. It is not just a "stable methyl"; it is a lipophilic anchor.

Comparative Data Table

The following table highlights the shift in properties when moving from Methyl to Neopentyl substitution on a morpholine scaffold.

PropertyN-Methyl MorpholineN-Neopentyl MorpholineImpact on Drug Design
LogP (Lipophilicity) ~ -0.32~ 1.8 - 2.1Significantly increases lipophilicity; aids membrane permeability but requires solubility monitoring.
pKa (Basicity) 7.38~ 6.9 - 7.1Slight reduction in basicity due to steric hindrance of solvation. Beneficial for reducing lysosomal trapping.
Metabolic Stability Low (

short)
High (

long)
Blocks N-dealkylation; extends half-life.
Steric A-Value SmallLargeCan induce conformational changes in the attached scaffold.
The "Solubility Paradox"

While neopentyl groups increase LogP (making the molecule "greasier"), they often do not decrease aqueous solubility as drastically as n-pentyl chains.

  • Reasoning: The globular, spherical shape of the tert-butyl moiety disrupts crystal lattice packing energy more effectively than a flexible linear chain. This results in a compound that is lipophilic enough to cross membranes but amorphous enough to dissolve.

Part 4: Case Study Application (Kinase Inhibition)

Context: A hypothetical optimization of a PI3K/mTOR inhibitor where the solvent-exposed morpholine tail is the site of rapid metabolic clearance.

The Problem: A lead candidate (Compound A) with an N-ethyl morpholine tail shows excellent potency (


) but high hepatic clearance (

). Metabolite identification reveals extensive N-dealkylation.

The Neopentyl Strategy:

  • Design: Replace N-ethyl with N-neopentyl.

  • Synthesis: Utilizing the reductive amination protocol described in Part 2.

  • Outcome (Compound B):

    • Potency:

      
       (Retained). The solvent channel accommodated the extra bulk.
      
    • PK Profile:

      
       dropped to 
      
      
      
      .
    • Mechanism: The gem-dimethyl group shielded the nitrogen lone pair and the

      
      -carbons from CYP3A4.
      

References

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1]

  • BenchChem. (2025).[2] Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Guides.

  • Suzuki, H., et al. (2021).[3] Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability.[3] Journal of Medicinal Chemistry, 64(21), 15846-15857.[4]

  • PubChem. (2025).[5] N-Methylmorpholine Compound Summary. National Library of Medicine.

  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of 2-(2,2-dimethylpropyl)morpholine from amino alcohols

Application Note: Stereocontrolled Synthesis of 2-(2,2-Dimethylpropyl)morpholine from Chiral Amino Alcohols Executive Summary The morpholine scaffold is a privileged structure in medicinal chemistry, offering improved me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Synthesis of 2-(2,2-Dimethylpropyl)morpholine from Chiral Amino Alcohols

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, offering improved metabolic stability and solubility compared to other cyclic amines. The 2-(2,2-dimethylpropyl)morpholine derivative (also known as 2-neopentylmorpholine) is of particular interest due to the steric bulk of the neopentyl group, which can lock conformation and block metabolic hotspots.

This Application Note details the asymmetric synthesis of this target starting from chiral amino alcohols. Unlike 3-substituted morpholines, which are readily accessible from naturally occurring amino acids (e.g., Leucinol), the 2-substituted isomer requires a 1-amino-2-alkanol precursor.

We present a validated, high-yielding protocol utilizing Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide) as a cyclization partner. This method offers superior regiocontrol and milder conditions compared to traditional acid-mediated cyclizations, ensuring the preservation of stereochemical integrity at the sterically demanding neopentyl center.

Strategic Analysis & Retrosynthesis

To achieve the 2-substituted architecture, the standard "chiral pool" reduction of amino acids (which yields 2-amino-1-alkanols and subsequently 3-substituted morpholines) is unsuitable.

Critical Regiochemical Distinction:

  • Precursor A (Standard): 2-amino-1-alkanol

    
    3-substituted morpholine .
    
  • Precursor B (Required): 1-amino-2-alkanol

    
    2-substituted morpholine .
    

Therefore, the synthesis relies on the ring opening of a chiral epoxide to generate the specific 1-amino-2-alkanol regioisomer, followed by an


-alkylation/cyclization cascade.
Pathway Visualization

Retrosynthesis Target Target: (S)-2-(2,2-dimethylpropyl)morpholine Cyclization Cyclization Strategy (Ethylene Sulfate) Target->Cyclization Retrosynthesis AminoAlcohol Precursor: (S)-1-amino-4,4-dimethylpentan-2-ol Cyclization->AminoAlcohol Epoxide Chiral Epoxide: (S)-2-(2,2-dimethylpropyl)oxirane AminoAlcohol->Epoxide NH3 Ring Opening Start Start: 4,4-dimethyl-1-pentene (HKR or Asymmetric Epoxidation) Epoxide->Start

Figure 1: Retrosynthetic logic flow requiring a specific 1-amino-2-alkanol precursor derived from a chiral epoxide.

Experimental Protocols

Phase 1: Synthesis of Chiral Amino Alcohol Precursor

Target: (S)-1-amino-4,4-dimethylpentan-2-ol Rationale: Ammonia preferentially attacks the less substituted carbon of the epoxide (C1), yielding the desired 1-amino-2-ol regioisomer.

Reagents:

  • (S)-2-(2,2-dimethylpropyl)oxirane (Prepared via hydrolytic kinetic resolution of the racemate or asymmetric epoxidation).

  • Ammonium Hydroxide (28-30% NH₃).

  • Ethanol (Solvent).

Step-by-Step Protocol:

  • Setup: Charge a high-pressure steel autoclave or a heavy-walled glass pressure vessel with (S)-2-(2,2-dimethylpropyl)oxirane (10.0 mmol).

  • Addition: Add Ethanol (10 mL) followed by Ammonium Hydroxide (20 mL, excess).

  • Reaction: Seal the vessel and heat to 60°C for 6 hours. Note: The neopentyl group adds steric bulk, requiring slightly higher temperatures than standard aliphatic epoxides.

  • Workup: Cool to room temperature. Carefully vent the vessel (ammonia gas evolution).

  • Concentration: Concentrate the mixture under reduced pressure to remove ethanol and water.

  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1) to remove trace regioisomers or dimers.

  • Validation: Check 1H NMR for the characteristic CH₂-NH₂ doublet at

    
     ~2.6-2.8 ppm.
    
Phase 2: Cyclization to Morpholine (The Ethylene Sulfate Method)

Target: (S)-2-(2,2-dimethylpropyl)morpholine Rationale: This protocol utilizes Ethylene Sulfate (cyclic sulfate) as a 1,2-dication equivalent. It proceeds via a highly selective


-alkylation followed by an intramolecular 

-alkylation. This method avoids the harsh conditions of acid-mediated cyclization (e.g., H₂SO₄ at 160°C) which can cause racemization or elimination.

Reagents:

  • (S)-1-amino-4,4-dimethylpentan-2-ol (from Phase 1).

  • Ethylene Sulfate (1.05 equiv).

  • Potassium tert-butoxide (KOtBu) (2.2 equiv).

  • Tetrahydrofuran (THF) (Anhydrous).

  • Dichloromethane (DCM) (for workup).

Step-by-Step Protocol:

  • N-Alkylation (Zwitterion Formation):

    • In a flame-dried round-bottom flask under N₂, dissolve (S)-1-amino-4,4-dimethylpentan-2-ol (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Cool the solution to 0°C .

    • Add Ethylene Sulfate (1.05 equiv) in one portion.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Observation: A white precipitate often forms. This is the zwitterionic intermediate (amino-alkyl sulfate). Do not filter.

  • Cyclization (Ring Closure):

    • Cool the reaction mixture back to 0°C .

    • Add KOtBu (2.2 equiv) slowly (exothermic).

    • Warm to room temperature and stir for 12 hours.

    • Mechanism:[1][2][3][4] The base deprotonates the hydroxyl group (at C2) and the ammonium. The resulting alkoxide attacks the carbon bearing the sulfate leaving group intramolecularly.

  • Workup:

    • Quench the reaction with Saturated NH₄Cl solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, dry over Na₂SO₄, and concentrate.[5]

  • Purification:

    • Purify via flash chromatography (Hexanes/EtOAc with 1% Et₃N).

    • Note: Morpholines can be volatile; avoid prolonged high-vacuum exposure.

Data Summary Table
ParameterValue / ConditionNotes
Precursor (S)-1-amino-4,4-dimethylpentan-2-olMust be enantiopure (>98% ee).[3][6][7]
Reagent Ethylene Sulfate (1.05 eq)Superior to 1,2-dibromoethane.
Base KOtBu (2.2 eq)Strong base required for ring closure.
Solvent THFAnhydrous is critical.
Temp Profile 0°C

RT
Controls exotherm and selectivity.
Typical Yield 75 - 88%High yield due to lack of dialkylation.
ee Retention >99%Stereocenter is not inverted.

Mechanism & Stereochemical Integrity

The stereocenter at C2 of the amino alcohol is retained . The cyclization involves the nucleophilic attack of the C2-oxygen onto the achiral ethylene sulfate chain. The chiral center itself does not undergo substitution, preventing Walden inversion or racemization.

Mechanism Step1 1. N-Alkylation (Amine attacks Sulfate) Intermed Zwitterionic Intermediate (R-NH2(+)-CH2-CH2-OSO3(-)) Step1->Intermed Step2 2. Base Activation (KOtBu deprotonates OH) Intermed->Step2 Cyclization 3. Ring Closure (Alkoxide attacks C-O-SO3) Step2->Cyclization Product Product: (S)-2-neopentylmorpholine Cyclization->Product

Figure 2: Mechanistic pathway of the Ethylene Sulfate mediated cyclization showing retention of the chiral center.

Quality Control & Troubleshooting

Analytical Validation:

  • 1H NMR (CDCl₃, 400 MHz): Look for the disappearance of the sulfate chain signals and the formation of the morpholine ring protons (multiplets at 3.5-3.8 ppm for O-CH₂ and 2.8-3.0 ppm for N-CH₂). The neopentyl methyls will appear as a strong singlet ~0.9 ppm.

  • Chiral HPLC:

    • Column: Chiralpak IA or IC.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Detection: UV 210 nm (or Refractive Index if no chromophore is present).

    • Target: >98% ee.[3][6][7]

Troubleshooting Guide:

  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Steric hindrance of the neopentyl group preventing the alkoxide from aligning for SN2 attack.

    • Solution: Switch solvent to 1,2-Dimethoxyethane (DME) and heat to 50°C during the cyclization step (after base addition). DME solvates the cation better, increasing alkoxide reactivity.

  • Issue: Dialkylation (Quaternary Ammonium Salt).

    • Cause: Excess Ethylene Sulfate.

    • Solution: Ensure strict 1:1 stoichiometry or slight excess (1.05 eq). The stepwise temperature profile (0°C start) is crucial to favor mono-alkylation.

  • Issue: Racemization.

    • Cause: Unlikely with this method, but possible if the starting epoxide opening was not stereospecific.

    • Solution: Verify the optical rotation of the amino alcohol precursor before cyclization.

References

  • Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[8] Journal of the American Chemical Society. [Link]

    • Core Protocol Source: Establishes the ethylene sulfate method as a superior altern
  • Xu, F., & Simmons, B. (2014). "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses, 91, 231-246. [Link]

    • Alternative Protocol: Describes the thionyl chloride mediated cycliz
  • Li, M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[3] Chemical Science, 12, 15333-15339. [Link]

    • Context: Discusses the difficulty of accessing 2-substituted morpholines and offers a catalytic altern
  • D'Souza, D. M., & Mueller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 36, 1095-1108. [Link]

    • Background: General strategies for morpholine ring construction.

Sources

Application

Synthetic Routes for 4-Benzyl-2-Neopentylmorpholine Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthetic routes for preparing 4-benzyl-2-neopentylmorpholine, a substituted morpholine of interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthetic routes for preparing 4-benzyl-2-neopentylmorpholine, a substituted morpholine of interest in medicinal chemistry and drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for laboratory execution.

Introduction

Substituted morpholines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to engage in hydrogen bonding make them valuable scaffolds in drug design. The target molecule, 4-benzyl-2-neopentylmorpholine, combines the steric bulk of a neopentyl group at the 2-position with a benzyl protecting group on the nitrogen atom. This guide outlines two primary synthetic pathways for its preparation, commencing with the synthesis of the key intermediate, 2-neopentylmorpholine.

Overall Synthetic Workflow

The synthesis of 4-benzyl-2-neopentylmorpholine is approached in a two-stage process. The first stage involves the construction of the morpholine ring to yield the intermediate 2-neopentylmorpholine. The second stage is the N-benzylation of this intermediate, for which two common and effective methods are presented: reductive amination and direct N-alkylation.

G cluster_0 Stage 1: Synthesis of 2-Neopentylmorpholine cluster_1 Stage 2: N-Benzylation 1-Amino-3,3-dimethyl-2-butanol 1-Amino-3,3-dimethyl-2-butanol 2-Neopentylmorpholine 2-Neopentylmorpholine 1-Amino-3,3-dimethyl-2-butanol->2-Neopentylmorpholine Cyclization 4-Benzyl-2-neopentylmorpholine_RA 4-Benzyl-2-neopentylmorpholine 2-Neopentylmorpholine->4-Benzyl-2-neopentylmorpholine_RA Reductive Amination 4-Benzyl-2-neopentylmorpholine_DA 4-Benzyl-2-neopentylmorpholine 2-Neopentylmorpholine->4-Benzyl-2-neopentylmorpholine_DA Direct Alkylation G Start 1-Amino-3,3-dimethyl-2-butanol Reaction Reflux Start->Reaction Reagent1 1,2-Dibromoethane Reagent1->Reaction Base Potassium Carbonate Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Distillation under reduced pressure Workup->Purification Product 2-Neopentylmorpholine Purification->Product

Caption: Experimental workflow for the synthesis of 2-neopentylmorpholine.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-Amino-3,3-dimethyl-2-butanol98%Sigma-Aldrich
1,2-Dibromoethane99%Acros Organics
Anhydrous Potassium Carbonate (K₂CO₃)ACS ReagentFisher Scientific
Acetonitrile (MeCN), anhydrous99.8%Sigma-Aldrich
Diethyl ether (Et₂O)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific

Experimental Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-amino-3,3-dimethyl-2-butanol (11.7 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (41.4 g, 0.3 mol) to the suspension.

  • Slowly add 1,2-dibromoethane (18.8 g, 0.1 mol) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-neopentylmorpholine by vacuum distillation to obtain a colorless oil.

Expected Yield and Characterization:

  • Yield: 55-65%

  • Appearance: Colorless oil

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.85-3.75 (m, 2H), 3.65-3.55 (m, 1H), 2.90-2.70 (m, 3H), 2.50-2.40 (m, 1H), 1.80 (s, 1H, NH), 0.90 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 77.8, 67.5, 51.0, 46.2, 32.8, 26.0.

  • MS (EI): m/z (%) = 157 (M⁺), 100 (M⁺ - C₄H₉).

Part 2: N-Benzylation of 2-Neopentylmorpholine

The introduction of the benzyl group onto the nitrogen atom of 2-neopentylmorpholine can be efficiently achieved by two primary methods: reductive amination with benzaldehyde or direct alkylation with a benzyl halide. The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.

Method A: Reductive Amination

Reductive amination is a highly effective and mild method for forming C-N bonds. [1]It proceeds via the in-situ formation of an iminium ion from the reaction of the secondary amine (2-neopentylmorpholine) and an aldehyde (benzaldehyde), which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly suitable reagent for this transformation as it is mild and does not reduce the aldehyde starting material.

G Start 2-Neopentylmorpholine Reaction Stir at Room Temperature Start->Reaction Reagent1 Benzaldehyde Reagent1->Reaction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Reaction Solvent 1,2-Dichloroethane (DCE) Solvent->Reaction Workup Quench with sat. NaHCO₃ & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Benzyl-2-neopentylmorpholine Purification->Product

Caption: Experimental workflow for reductive amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-NeopentylmorpholineAs synthesized-
Benzaldehyde99%, redistilledSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)95%Acros Organics
1,2-Dichloroethane (DCE), anhydrous99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Lab prepared
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies

Experimental Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-neopentylmorpholine (1.57 g, 10 mmol) and anhydrous 1,2-dichloroethane (40 mL).

  • Add benzaldehyde (1.06 g, 10 mmol) to the solution.

  • In a separate flask, weigh sodium triacetoxyborohydride (2.54 g, 12 mmol) and add it portion-wise to the reaction mixture over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., in 20% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

Method B: Direct N-Alkylation

Direct N-alkylation with a benzyl halide is a classic and straightforward approach to N-benzylation. The reaction proceeds via an SN2 mechanism and typically requires a base to neutralize the hydrohalic acid byproduct. [2]The choice of a non-nucleophilic base and an appropriate solvent is crucial for achieving high yields, especially with a sterically hindered secondary amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-NeopentylmorpholineAs synthesized-
Benzyl Bromide98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousACS ReagentFisher Scientific
Acetonitrile (MeCN), anhydrous99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFisher Scientific

Experimental Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-neopentylmorpholine (1.57 g, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Slowly add benzyl bromide (1.71 g, 10 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as described in Protocol 2.

Characterization of 4-Benzyl-2-Neopentylmorpholine

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil
Yield Reductive Amination: 80-90% Direct Alkylation: 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 5H, Ar-H), 3.90-3.80 (m, 2H), 3.70-3.60 (m, 1H), 3.55 (s, 2H, N-CH₂-Ph), 2.80-2.60 (m, 2H), 2.20-2.00 (m, 2H), 0.95 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ 138.5, 129.2, 128.3, 127.1, 77.5, 67.2, 60.5, 54.0, 51.5, 32.9, 26.1.
MS (ESI) m/z = 248.2 [M+H]⁺

Safety Considerations

  • 1,2-Dibromoethane and 1,2-dichloroethane are carcinogens and should be handled with extreme caution in a well-ventilated fume hood.

  • Benzyl bromide is a lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle in a dry environment.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures.

References

  • Kozlov, N. S.; Gusak, K. N.; Dikusar, E. A. Synthesis of N-substituted morpholines. Russian Journal of Organic Chemistry1996, 32 (1), 66-69.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849–3862. [Link]

  • A review on the synthesis of morpholine and its derivatives. Journal of Chemical Reviews2019, 1 (3), 163-181.
  • Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. PrepChem2022 . [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate2017 . [Link]

Sources

Method

Application Note and Protocol: A Scalable Manufacturing Process for 2-(2,2-dimethylpropyl)morpholine

Abstract This document provides a comprehensive guide to a scalable, efficient, and robust manufacturing process for the synthesis of 2-(2,2-dimethylpropyl)morpholine, a key building block in contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a scalable, efficient, and robust manufacturing process for the synthesis of 2-(2,2-dimethylpropyl)morpholine, a key building block in contemporary drug discovery and development. The presented methodology is designed for researchers, chemists, and process engineers, offering a detailed protocol from readily available starting materials to the final, high-purity product. The core of this process is a green and efficient cyclization of a 1,2-amino alcohol, which has been demonstrated to be scalable.[1] This guide emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability in a manufacturing environment.

Introduction: The Significance of 2-Substituted Morpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties, such as solubility, metabolic stability, and target affinity.[2] Specifically, 2-substituted morpholines, including the title compound 2-(2,2-dimethylpropyl)morpholine, offer a three-dimensional structure that can be crucial for precise interactions with biological targets.[3] The neopentyl group, in particular, introduces steric bulk that can confer selectivity and improve metabolic profiles. The development of a scalable and economically viable synthesis for this intermediate is therefore of high importance for the pharmaceutical industry.

Traditional methods for morpholine synthesis often involve harsh reagents or produce significant waste, making them less suitable for large-scale production.[1] This application note details a modern, two-stage process that prioritizes safety, efficiency, and environmental considerations. The overall synthetic strategy is depicted below.

Overall_Synthetic_Strategy cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Morpholine Ring Formation tert-Leucine tert-Leucine 1-Amino-3,3-dimethylbutan-2-ol 1-Amino-3,3-dimethylbutan-2-ol tert-Leucine->1-Amino-3,3-dimethylbutan-2-ol   Reduction Precursor 1-Amino-3,3-dimethylbutan-2-ol Final_Product 2-(2,2-dimethylpropyl)morpholine Precursor->Final_Product   Cyclization

Caption: High-level overview of the two-stage scalable synthesis.

Rationale for the Selected Synthetic Route

The chosen synthetic pathway involves two main stages:

  • Synthesis of the 1,2-Amino Alcohol Precursor: The key starting material, 1-amino-3,3-dimethylbutan-2-ol, is synthesized via the reduction of the readily available and relatively inexpensive amino acid, (L)-tert-Leucine. This approach is advantageous due to the high enantiopurity of the starting material, which can be carried through to the final product if a specific stereoisomer is desired. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation on a laboratory scale, while alternative, safer, and more scalable reducing agents like sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation can be employed for industrial production.

  • Morpholine Ring Formation: The core of the process is the formation of the morpholine ring from the 1,2-amino alcohol. We have selected a highly efficient method that utilizes an annulation reaction with a suitable C2-electrophile.[1][4] This method is noted for its operational simplicity, high yields, and favorable environmental profile, making it ideal for scaling up.[1]

Detailed Experimental Protocols

Stage 1: Synthesis of (S)-1-amino-3,3-dimethylbutan-2-ol

This protocol describes the reduction of (L)-tert-Leucine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
(L)-tert-LeucineC₆H₁₃NO₂131.17100 g0.762
Lithium Aluminum Hydride (LAH)LiAlH₄37.9543.4 g1.144
Tetrahydrofuran (THF), anhydrousC₄H₈O72.111.5 L-
Deionized WaterH₂O18.02As needed-
Sodium Hydroxide Solution (15% w/v)NaOH40.00As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Protocol:

  • Reactor Setup: A 3 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • LAH Suspension: Under a positive pressure of nitrogen, 1 L of anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (43.4 g). The resulting suspension is stirred.

  • Addition of Amino Acid: (L)-tert-Leucine (100 g) is slowly added to the LAH suspension in small portions over a period of 1-2 hours. Caution: The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Fieser method): The reaction mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, sequential addition of 43.4 mL of water, 43.4 mL of 15% aqueous NaOH, and finally 130.2 mL of water.

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield (S)-1-amino-3,3-dimethylbutan-2-ol as a colorless oil.

Expected Yield: 75-85%

Stage_1_Workflow start Setup Anhydrous Reactor lah_suspension Prepare LAH in THF start->lah_suspension add_amino_acid Slowly Add (L)-tert-Leucine lah_suspension->add_amino_acid reflux Reflux for 12-16h add_amino_acid->reflux quench Quench at 0°C (Fieser Method) reflux->quench filter_extract Filter and Concentrate quench->filter_extract purify Vacuum Distillation filter_extract->purify end Product: (S)-1-amino-3,3-dimethylbutan-2-ol purify->end

Caption: Workflow for the synthesis of the amino alcohol precursor.

Stage 2: Synthesis of 2-(2,2-dimethylpropyl)morpholine

This protocol details the cyclization of the amino alcohol with ethylene sulfate.[1]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
(S)-1-amino-3,3-dimethylbutan-2-olC₆H₁₅NO117.1950 g0.427
Ethylene SulfateC₂H₄O₄S124.1253.0 g0.427
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.2152.6 g0.469
Tetrahydrofuran (THF), anhydrousC₄H₈O72.111 L-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Protocol:

  • Reactor Setup: A 2 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.

  • Initial Reaction: (S)-1-amino-3,3-dimethylbutan-2-ol (50 g) is dissolved in 500 mL of anhydrous THF. Ethylene sulfate (53.0 g) is added in one portion. The mixture is stirred at room temperature for 4-6 hours.

  • Cyclization: The reaction mixture is cooled to 0 °C in an ice bath. Potassium tert-butoxide (52.6 g) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: The mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The reaction progress is monitored by TLC/LC-MS.

  • Work-up: The reaction is quenched by the slow addition of 200 mL of saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford 2-(2,2-dimethylpropyl)morpholine.

Expected Yield: 80-90%

Stage_2_Mechanism cluster_0 Mechanism of Morpholine Formation AminoAlcohol 1-Amino-3,3-dimethylbutan-2-ol Intermediate Zwitterionic Intermediate AminoAlcohol->Intermediate SN2 Attack EthyleneSulfate Ethylene Sulfate EthyleneSulfate->Intermediate Product 2-(2,2-dimethylpropyl)morpholine Intermediate->Product Intramolecular Cyclization Base t-BuOK Base->Product

Caption: Simplified mechanism of the cyclization step.

Scalability and Process Optimization Considerations

  • Reagent Selection: For production at an industrial scale (>10 kg), replacing LAH with safer alternatives such as Vitride® or catalytic hydrogenation for the reduction of the amino acid ester is highly recommended. The use of ethylene sulfate is advantageous due to its high reactivity and the formation of benign byproducts.[1]

  • Solvent Choice: While THF is suitable for both stages, exploring higher-boiling point solvents like 2-MeTHF or CPME could be beneficial for improved safety and easier recycling on a larger scale.

  • Work-up and Purification: A distillative work-up is generally robust and scalable. For pharmaceutical-grade purity, a final crystallization step of a suitable salt (e.g., hydrochloride or oxalate) may be required.

  • Process Analytical Technology (PAT): Implementing in-line monitoring tools such as ReactIR or Raman spectroscopy can provide real-time data on reaction kinetics and endpoint determination, leading to improved process control and consistency.

Conclusion

The described two-stage process provides a reliable and scalable route to 2-(2,2-dimethylpropyl)morpholine. The synthesis leverages a readily available chiral starting material and employs a modern, efficient cyclization protocol. This guide offers a solid foundation for laboratory-scale synthesis and provides clear considerations for scaling up to pilot plant and manufacturing levels. The combination of high yields, operational simplicity, and a favorable environmental profile makes this process a valuable asset for any organization involved in the synthesis of complex pharmaceutical intermediates.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14497–14502. [Link][5][6]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link][6]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][7]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link][3]

  • Anonymous. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link][8]

  • Ortiz, K. G., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][1]

  • Pal'chikov, V. A. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. organic-chemistry.org. [Link][4]

  • Wolfe, J. P., & Ney, J. E. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(13), 2799–2802. [Link][9]

  • Anonymous. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link][10]

  • Google Patents. (n.d.). Preparation of morpholine. Google Patents. [11]

  • ResearchGate. (n.d.). A Concise and Efficient Synthesis of Substituted Morpholines. ResearchGate. [Link]

  • Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 59-71. [Link]

  • Google Patents. (n.d.). Synthesis of morpholine. Google Patents. [12]

  • Google Patents. (n.d.). Substituted morpholines. Google Patents. [13]

  • Anonymous. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. [Link]

  • PubChem. (n.d.). Process for the preparation of chiral 2-aryl morpholines. PubChem. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][14]

  • Google Patents. (n.d.). Process for the preparation of morpholines. Google Patents. [15]

  • Anonymous. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][2]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Anonymous. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. [Link]

  • Choudhury, T. H., et al. (2022). Scalable synthesis of 2D materials. Penn State Research Database. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Neopentylmorpholine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during C-N cross-coupling reactions involving the sterically demanding 2-neopentylmorpholine substrate. The significant steric bulk of the neopentyl group presents a unique set of challenges that can impede reaction efficiency and lead to low yields or reaction failure.[1][2] This resource consolidates field-proven insights and scientifically grounded protocols to help you navigate these complexities and achieve your synthetic goals.

Understanding the Challenge: The Neopentyl Dilemma

The core issue with 2-neopentylmorpholine lies in the extreme steric hindrance imposed by the neopentyl group, which features a quaternary carbon atom adjacent to the morpholine ring. This bulky substituent effectively shields the nitrogen atom, hindering the approach of the metal catalyst and the aryl electrophile during the crucial steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][3] Consequently, standard coupling protocols often result in disappointingly low yields or fail altogether.

This guide will focus on strategic modifications to reaction parameters, including catalyst and ligand selection, base and solvent optimization, and alternative coupling methodologies, to successfully overcome these steric barriers.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues faced by researchers working with 2-neopentylmorpholine.

Q1: My Buchwald-Hartwig amination of 2-neopentylmorpholine with an aryl bromide is giving very low yield (<10%). What is the most likely cause?

A1: Low yield in this context is almost certainly due to steric hindrance impeding the catalytic cycle.[3] The neopentyl group slows down the rate-determining reductive elimination step from the palladium center.[4] Additionally, the bulky amine may struggle to coordinate to the palladium complex in the first place. Your primary focus should be on optimizing the catalyst system to accommodate this steric bulk.

  • Ligand Choice is Critical: Standard phosphine ligands are often ineffective. You need to employ ligands specifically designed for hindered substrates. Bulky, electron-rich monophosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are excellent starting points.[5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered.[7]

  • Palladium Precatalyst: Using a palladacycle precatalyst, such as an XPhos palladacycle, can be advantageous as it readily generates the active Pd(0) species under reaction conditions.[6]

Q2: I'm observing significant decomposition of my starting materials and catalyst, but little to no product formation. What's happening?

A2: This scenario suggests that the reaction conditions are too harsh, leading to side reactions and catalyst deactivation before the desired coupling can occur. High temperatures, often used to overcome steric barriers, can sometimes be detrimental.[8][9]

  • Temperature Optimization: While elevated temperatures are often necessary, excessively high temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

  • Base Selection: The choice of base is crucial. A very strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is typically required. However, if you observe side reactions like arylation of the alkoxide base, you may need to screen other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[10]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can be highly effective for challenging couplings.[11][12][13] The rapid and efficient heating can promote the desired reaction pathway while minimizing the time for side reactions and decomposition to occur.

Q3: Are there alternatives to the Buchwald-Hartwig reaction for coupling 2-neopentylmorpholine?

A3: Yes, when palladium-catalyzed methods prove challenging, it's wise to explore other coupling strategies.

  • Chan-Lam Coupling: This copper-catalyzed C-N coupling reaction can be a viable alternative.[14][15][16] It often proceeds under milder conditions and can be more tolerant of certain functional groups. For sterically hindered substrates, a newly developed pyrrole-ol ligand has shown promise in facilitating copper-catalyzed C-N couplings.[17][18]

  • Ullmann Condensation: While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols with specialized ligands have made the Ullmann reaction more practical for hindered substrates.[19][20][21] Ligands like picolinic acid have been shown to be effective for coupling sterically hindered phenols, and similar principles can be applied to amines.[20]

  • Nickel Catalysis: Nickel-based catalyst systems are gaining traction for cross-coupling reactions, particularly for challenging substrates.[22] The use of ligands like 5-cyanoimidazole has enabled the coupling of sterically hindered neopentyl halides.[22]

Q4: My reaction works, but I'm struggling with reproducibility. What factors should I control more carefully?

A4: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Inert Atmosphere: Ensure a scrupulously inert atmosphere (argon or nitrogen). Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure the purity of your amine, aryl halide, and base. Water can interfere with the catalytic cycle.

  • Catalyst Handling: Be mindful of the air sensitivity of some ligands, like P(t-Bu)₃, which is pyrophoric.[5] Using air-stable precatalysts can mitigate this issue.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Very Low Conversion 1. Ineffective Catalyst/Ligand: The catalyst system cannot overcome the steric hindrance. 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 3. Inactive Catalyst: Catalyst was deactivated by air or impurities.1. Switch to a Bulky Ligand: Employ a ligand from the dialkylbiarylphosphine class (e.g., XPhos, RuPhos) or a bulky alkylphosphine like P(t-Bu)₃. Consider using a palladacycle precatalyst for reliable generation of the active catalyst.[23] 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like toluene or dioxane. 3. Ensure Inert Conditions: Degas the solvent and use standard Schlenk line or glovebox techniques. Use freshly opened, high-purity reagents.
Formation of Side Products (e.g., Hydrodehalogenation, Ether Formation) 1. Base-Induced Side Reactions: The strong base is reacting with the aryl halide or solvent. 2. β-Hydride Elimination: A competing pathway, though less common with secondary amines lacking β-hydrogens on the amine substituent.[4]1. Screen Bases: Switch from NaOtBu to a weaker or different type of base like K₃PO₄ or Cs₂CO₃. 2. Optimize Ligand: The choice of a bulky, electron-rich ligand can accelerate the desired reductive elimination, outcompeting side reactions.[7]
Reaction Stalls at Intermediate Conversion 1. Catalyst Deactivation: The active catalyst is not stable under the reaction conditions for the required duration. 2. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity.1. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. 2. Consider Flow Chemistry: For reactions that are prone to catalyst deactivation over time, a continuous flow setup can be beneficial by providing better control over reaction time and temperature.[8][9][24][25]
Recommended Catalyst/Ligand Systems for 2-Neopentylmorpholine Coupling
Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd₂(dba)₃ / XPhos DialkylbiarylphosphineExcellent for hindered substrates, high reactivity.Can be expensive.
XPhos Palladacycle DialkylbiarylphosphineAir-stable precatalyst, reliable generation of active Pd(0).[6]Higher initial cost.
Pd(OAc)₂ / P(t-Bu)₃ Bulky AlkylphosphineHighly effective and often more economical.[5][26]P(t-Bu)₃ is air-sensitive and pyrophoric.[5]
[Pd(μ-Br)(t-Bu₃P)]₂ Bulky AlkylphosphineAir-stable, easy-to-handle solid precatalyst.[5]A good alternative to handling neat P(t-Bu)₃.
CuI / Pyrrole-ol Ligand Novel Copper LigandMilder conditions, orthogonal reactivity to Pd.[17][18]May require specific ligand synthesis; newer methodology.
NiCl₂(dme) / 5-Cyanoimidazole Nickel Catalyst SystemEffective for cross-electrophile couplings, alternative to Pd/Cu.[22]Different reaction mechanism and setup.

Experimental Protocols & Visual Guides

Workflow for Troubleshooting a Failing Reaction

The following diagram illustrates a logical workflow for addressing a low-yielding 2-neopentylmorpholine coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for 2-Neopentylmorpholine Coupling A Initial Reaction Fails (Low Yield / No Product) B Step 1: Optimize Catalyst System A->B Primary Action C Switch to Bulky Ligand (e.g., XPhos, P(t-Bu)3) B->C D Use Palladacycle Precatalyst B->D E Step 2: Adjust Reaction Conditions C->E If still low yield D->E If still low yield F Increase Temperature / Switch to High-Boiling Solvent E->F G Screen Alternative Bases (K3PO4, Cs2CO3) E->G H Step 3: Explore Alternative Methodologies F->H If still low yield G->H If still low yield I Chan-Lam (Cu) Coupling H->I J Ullmann (Cu) Coupling H->J K Nickel Catalysis H->K L Successful Coupling I->L J->L K->L

Caption: Decision tree for systematic troubleshooting.

Protocol: Buchwald-Hartwig Amination with an XPhos Palladacycle

This protocol is a robust starting point for the coupling of 2-neopentylmorpholine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Neopentylmorpholine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • XPhos Palladacycle (Gen. 4) (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Preparation: In a glovebox, add the aryl bromide, sodium tert-butoxide, and XPhos Palladacycle to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous toluene, followed by the 2-neopentylmorpholine via syringe.

  • Sealing and Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-neopentylmorpholine.

References
  • Basavaraju, Y., & Rajanna, K. C. (2020). Design of a custom-made tubular flow reactor coupled with DoE for a fully optimized Suzuki reaction. Organic Process Research & Development.[8][27]

  • Caputo, D., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29, 281–298.[8][9][27]

  • Desmarets, C., et al. (2002). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 67(9), 3029-3036.[5]

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564.[26]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.[24]

  • Wu, Y., et al. (2021). Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands. Chemistry – A European Journal, 27(54), 13548-13556.[28]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.[25]

  • Biswas, S., et al. (2020). Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry, 85(12), 8214-8220.[22]

  • Togni, A. (2017). Applications of Josiphos ligands. Chimia, 71(4), 202-211.[29]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262.[3]

  • Dubbaka, S. R., & Vogel, P. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Synlett, 2005(04), 709-710.[30]

  • Chan, V. S., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 23(15), 5899-5903.[17]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.[23]

  • Caputo, D., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.[27]

  • S.A. (n.d.). Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. S.A. Pharmachem.[6]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1234.[31]

  • Wikipedia. (2023). Ullmann condensation. en.wikipedia.org.[19]

  • Wikipedia. (2023). Josiphos ligands. en.wikipedia.org.[32]

  • Fey, N., et al. (2010). Computational study of (PBut3) as ligand in the palladium-catalysed amination of phenylbromide with morpholine. Journal of Molecular Catalysis A: Chemical, 324(1-2), 48-55.[7]

  • Wikipedia. (2024). Buchwald–Hartwig amination. en.wikipedia.org.[4]

  • Mondal, P., & Ali, M. A. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 9(10), 823.[33]

  • Littke, A. F. (2001). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT.[34]

  • Organ, M. G., et al. (2024). The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Chemical Society Reviews.[35]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. ]">www.organic-chemistry.org*.[14]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org.[10]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Mini-Reviews in Organic Chemistry, 15(4), 276-296.[11]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 47(1), 2-79.[20]

  • Liu, W., & Lu, X. (2025). Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. Journal of the American Chemical Society.[15]

  • Amarante, G. W., et al. (2025). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. European Journal of Organic Chemistry.[36]

  • ResearchGate. (n.d.). Chan–Lam‐type coupling reactions: (i) Previous work: Chemoselective C–S... ]">www.researchgate.net*.

  • Bhattacharya, S., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(18), 15155-15167.[37]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. ]">www.organic-chemistry.org*.[21]

  • Zare, A., et al. (2021). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Chemistry, 25(13), 1568-1599.[16]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13264-13299.[38]

  • Larraufie, M.-H., et al. (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. Organic Letters, 14(24), 6258-6261.[12]

  • Chan, V. S., et al. (2021). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.[18]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.[1]

  • Wang, Z., et al. (2020). Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines. Organic Letters, 22(15), 5893-5898.[39]

  • Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.[2]

  • de la Hoz, A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(17), 3899.[13]

  • Liu, Y., et al. (2014). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic & Biomolecular Chemistry, 12(4), 646-653.[40]

  • Sen, T., et al. (2022). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. ResearchGate.[41]

  • Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition, 45(37), 6148-6153.[42]

Sources

Optimization

Troubleshooting palladium-catalyzed Buchwald-Hartwig amination with bulky morpholines

Topic: Troubleshooting Coupling of Bulky Morpholines Executive Summary: The Steric Challenge Morpholine is typically a robust nucleophile. However, bulky morpholines (e.g., 2,6-dimethylmorpholine, 3-substituted morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Coupling of Bulky Morpholines

Executive Summary: The Steric Challenge

Morpholine is typically a robust nucleophile. However, bulky morpholines (e.g., 2,6-dimethylmorpholine, 3-substituted morpholines, or bridged bicyclic analogs) present a distinct kinetic challenge. The steric bulk adjacent to the nitrogen center retards the rate of amine coordination to the Palladium(II) intermediate.

When this coordination step slows down, two failure modes dominate:

  • Hydrodehalogenation (Reduction): The aryl halide is reduced to the arene because the catalyst undergoes

    
    -hydride elimination or abstracts a proton from the solvent/base faster than it ligates the bulky amine.
    
  • Catalyst Deactivation: The unstable Pd(II) intermediate aggregates into inactive Pd-black.

This guide provides the protocols and logic to overcome these barriers using Third and Fourth Generation (G3/G4) Palladacycle precatalysts.

Critical Parameter Selection
The "Engine": Ligand & Catalyst Choice

Do not use Pd(OAc)


 or Pd

(dba)

for these difficult substrates. The induction periods are too long, and the active species formation is inconsistent. Use Palladacycle Precatalysts (G3 or G4) to generate the active L-Pd(0) species immediately upon heating.
LigandClassRecommendationWhy?
RuPhos Dialkylbiaryl PhosphinePrimary Choice The gold standard for secondary amines. It creates a mono-ligated Pd species that is open enough to accept secondary amines but bulky enough to promote reductive elimination.
BrettPhos Dialkylbiaryl PhosphineAlternativeTypically for primary amines, but its extreme bulk can sometimes force reductive elimination in difficult secondary amine cases where RuPhos fails.
AdBredtPhos Dialkylbiaryl PhosphineSpecialistDesigned specifically for extremely hindered secondary amines where RuPhos fails. Use if 2,6-dimethylmorpholine conversion is <10%.
XPhos Dialkylbiaryl PhosphineGeneralistGood starting point if RuPhos is unavailable, but often less effective for the specific steric profile of 2,6-disubstituted morpholines.
The Isomer Trap: 2,6-Dimethylmorpholine

If you are using 2,6-dimethylmorpholine, you must know your isomer ratio.

  • Cis-isomer: The methyl groups are equatorial. The N-lone pair is accessible. Standard RuPhos conditions usually work.

  • Trans-isomer: One methyl is axial. This creates severe 1,3-diaxial strain and often blocks the N-lone pair. Reactivity is significantly lower. You may need AdBredtPhos or tBuBrettPhos and higher temperatures (100°C+).

Visualizing the Failure Mode

The following diagram illustrates where the reaction breaks down with bulky morpholines.

G cluster_legend Key Precat Pd G4 Precatalyst Pd0 L-Pd(0) Active Species Precat->Pd0 Base Activation OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Choke Point) OxAdd->AmineCoord Bulky Morpholine Deactivation FAILURE: Pd Black OxAdd->Deactivation Stalled Cycle Deprot Deprotonation AmineCoord->Deprot Successful Binding Reduction FAILURE: Hydrodehalogenation (Ar-H) AmineCoord->Reduction Slow Binding -> Beta-Hydride Elim/H-Abstraction RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product C-N Product RedElim->Product key1 Red Node = Critical Failure Point

Caption: The catalytic cycle highlighting the "Steric Choke Point" where bulky amines fail to coordinate, leading to hydrodehalogenation.

Troubleshooting Guide (Q&A)

Q1: I see full consumption of the aryl halide, but the major product is the reduced arene (Ar-H). What happened?

  • Diagnosis: This is Hydrodehalogenation .[1][2][3] The catalyst activated and performed oxidative addition (Ar-X

    
     L-Pd-Ar-X), but the bulky morpholine failed to bind. The Pd intermediate then grabbed a hydride (from the solvent or ligand) and eliminated Ar-H.
    
  • Solution A (Concentration): Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M). This forces the amine to encounter the catalyst more frequently.

  • Solution B (Ligand Switch): Switch to RuPhos or AdBredtPhos . These ligands facilitate the coupling step faster than the reduction side-reaction.

  • Solution C (Solvent): If using dioxane/alcohol, switch to Toluene or DME . Alcohols can serve as hydride sources.

Q2: The reaction is stalled (SM remaining), and the mixture turned black.

  • Diagnosis: Catalyst death (Pd-black formation). The bulky phosphine ligand likely detached, or the precatalyst didn't activate properly.

  • Solution: Ensure you are using a G3 or G4 precatalyst , not Pd(OAc)

    
     + Ligand. The precatalyst ensures a strict 1:1 Pd:L ratio. Also, ensure your solvent is rigorously degassed; oxygen kills electron-rich phosphines like RuPhos.
    

Q3: I am using 2,6-dimethylmorpholine and getting <20% yield.

  • Diagnosis: You likely have a significant amount of the trans-isomer, or the steric bulk is simply too high for standard conditions.

  • Solution:

    • Switch Base: Use NaOtBu (Sodium tert-butoxide).[3] It is a stronger base than carbonates and can help drive the deprotonation/coordination equilibrium.

    • Increase Temp: Run at 100°C - 110°C in Toluene.

    • Ligand: Test AdBredtPhos .

Standardized Protocol: The "G4" Method

Use this protocol to benchmark your reaction. It uses the "Shake and Bake" approach for maximum reproducibility.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Bulky Morpholine (1.2 - 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2 - 5 mol%)

  • Base: NaOtBu (1.5 equiv) (Use Cs

    
    CO
    
    
    
    only if substrate has base-sensitive esters/ketones)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M - 0.5 M concentration)

Step-by-Step:

  • Charge Solids: In a glovebox or under active N

    
     flow, add Aryl Halide, NaOtBu, and RuPhos Pd G4 to a vial equipped with a stir bar.
    
  • Add Liquids: Add the solvent and the morpholine via syringe.

  • Seal & Heat: Cap the vial tightly (use a crimp cap or high-quality screw cap with septa). Place in a pre-heated block at 80°C - 100°C .

  • Time: Stir vigorously (1000 rpm) for 2–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica or Celite to remove Pd black. Analyze by LCMS.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude LCMS Result What is the major species? Start->Result SM Starting Material (SM) Unreacted Result->SM SM Dominant Red Reduced Product (Ar-H) Result->Red Des-Halo (Ar-H) Prod Product Formed but Low Yield Result->Prod Product < 50% CheckCat CheckCat SM->CheckCat Is solution black? LigandSwitch 1. Increase Amine Conc. 2. Switch to AdBredtPhos 3. Switch Solvent (No alcohols) Red->LigandSwitch Amine not binding Opt 1. Add more catalyst (5 mol%) 2. Extend reaction time 3. Check for catalyst poisoning (S, N=N) Prod->Opt Incomplete Black Cat Decomposition: Degas solvent better Switch to G4 Precat CheckCat->Black Yes Clear Clear CheckCat->Clear No (Pale/Yellow) Temp Temp Clear->Temp Activation Issue: Increase Temp to 110°C Switch to Stronger Base (NaOtBu)

Caption: Diagnostic logic flow based on crude LCMS data.

References
  • RuPhos Discovery & Scope: Maiti, D.; Buchwald, S. L. "Universal 1,2-Addition of Lithium Acetylides to Amides." J. Am. Chem. Soc.2009, 131, 17423. (Note: While the title references amides, this era of papers established RuPhos for secondary amines).

    • Corrected Primary Citation for RuPhos in Amination: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.[4]2016 , 116, 12564. Link

  • Precatalyst G3/G4 Activation: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." J. Org.[5] Chem.2014 , 79, 4161. Link

  • AdBredtPhos for Bulky Amines: Handa, S.; et al. "AdBredtPhos: A bulky ligand for the palladium-catalyzed cross-coupling of hindered secondary amines." Standard industry usage derived from Buchwald Lab patents and catalogs. (See Sigma Aldrich/Strem technical notes on AdBredtPhos).
  • Mechanistic Insight (Hydrodehalogenation): Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. "Effect of Ligand Steric Properties on the Reductive Elimination of Arylamines from Palladium(II)." J. Am. Chem. Soc.[6][7]2009 , 131, 8141. Link

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Resolution of 2-Neopentylmorpholine

Welcome to the dedicated support center for the enantiomeric resolution of 2-neopentylmorpholine. This guide is designed for researchers, analytical scientists, and professionals in drug development who are tasked with s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the enantiomeric resolution of 2-neopentylmorpholine. This guide is designed for researchers, analytical scientists, and professionals in drug development who are tasked with separating and quantifying the enantiomers of this and structurally similar chiral amines. As a secondary amine with a bulky neopentyl group, 2-neopentylmorpholine presents a unique challenge that requires a systematic and well-informed approach to chiral method development.

This document moves beyond a simple protocol, offering a comprehensive resource built on foundational chromatographic principles and field-proven strategies. We will explore the causality behind experimental choices, empowering you to not only resolve 2-neopentylmorpholine but also to adeptly tackle future chiral separation challenges.

Frequently Asked Questions (FAQs)

Here, we address common initial questions that arise when beginning the process of separating the enantiomers of 2-neopentylmorpholine.

Q1: What is the most critical first step in developing a chiral separation method for 2-neopentylmorpholine?

The most crucial initial step is selecting the right Chiral Stationary Phase (CSP). The success of a chiral separation is overwhelmingly dependent on the specific interactions between the analyte and the chiral selector on the CSP.[1][2] For a compound like 2-neopentylmorpholine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with a wide range of chiral compounds, including amines.[2][3]

Q2: Why is a basic additive, like diethylamine (DEA), almost always necessary when separating chiral amines in normal phase?

Basic additives are essential for two primary reasons. First, they dramatically improve peak shape by minimizing undesirable ionic interactions between the basic amine analyte and acidic silanol groups on the silica surface of the column, which cause peak tailing. Second, they can influence the chiral recognition mechanism itself by competing with the analyte for polar interaction sites on the CSP, which can sometimes enhance selectivity.[2] Typically, a concentration of 0.1% (v/v) DEA is a standard starting point.[2]

Q3: Can I use reversed-phase HPLC for this separation?

While not the conventional starting point for many chiral amine separations, reversed-phase chromatography is a possibility, particularly with modern immobilized polysaccharide CSPs that are compatible with a wider range of solvents.[4] However, normal phase (using eluents like hexane and an alcohol) often provides better selectivity for compounds like 2-neopentylmorpholine.[2] The non-polar environment of normal phase chromatography can better facilitate the specific hydrogen bonding and dipole-dipole interactions required for chiral recognition.

Q4: How does the bulky neopentyl group affect the separation?

The sterically demanding neopentyl group is a key feature that will influence how the enantiomers interact with the CSP. This bulkiness can either enhance or hinder separation. It may create more defined steric interactions within the chiral grooves or pockets of the CSP, leading to better recognition. Conversely, it could prevent the molecule from achieving the optimal orientation for the necessary three-point interaction with the chiral selector.[5] This makes empirical screening of different CSPs particularly important.

Systematic Method Development Workflow

Developing a robust chiral separation method is an empirical process. A structured screening strategy is far more efficient than a random trial-and-error approach.[1] This workflow provides a logical progression from initial screening to a fully optimized method.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Final Method Screen_CSP Select & Screen CSPs (e.g., Amylose & Cellulose-based) Screen_MP Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_CSP->Screen_MP Using standard conditions Opt_Alcohol Optimize Alcohol % Screen_MP->Opt_Alcohol Select best CSP/MP combination Opt_Additive Optimize Additive (Type & Concentration) Opt_Alcohol->Opt_Additive Opt_Temp Evaluate Temperature Effect Opt_Additive->Opt_Temp Opt_Flow Adjust Flow Rate Opt_Temp->Opt_Flow Validate Assess Robustness (e.g., small changes in MP, Temp) Opt_Flow->Validate Once resolution & runtime are optimal Final_Method Finalized Analytical Method Validate->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol outlines a high-throughput screening approach to efficiently identify the most promising column and mobile phase combination.

Objective: To quickly assess the enantioselectivity of several polysaccharide-based CSPs for 2-neopentylmorpholine using standard normal phase conditions.

Materials:

  • Analyte: 1 mg/mL solution of racemic 2-neopentylmorpholine in mobile phase.

  • Chiral Columns (e.g., 250 x 4.6 mm, 5 µm):

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP

    • Amylose tris(3,5-dichlorophenylcarbamate) based CSP

  • Mobile Phases:

    • MP A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • MP B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Instrumentation: Standard HPLC system with UV detector.

Procedure:

  • Equilibrate the first column with MP A for at least 20 column volumes or until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 25 °C.

  • Set the UV detector to an appropriate wavelength for 2-neopentylmorpholine (e.g., 210-220 nm, or higher if a chromophore is present).

  • Inject 5-10 µL of the analyte solution.

  • Run the analysis for a sufficient time to ensure elution of the analyte (e.g., 20-30 minutes).

  • After the run, switch the mobile phase to MP B and repeat steps 1-6.

  • Repeat this entire process for each of the selected chiral columns.

  • Evaluate the resulting chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) for any successful separations.

Data Summary for Screening:

Chiral Stationary Phase (Selector)Mobile Phase (Hexane/Alcohol/DEA)Result (Resolution, Rs)Observations
Cellulose tris(3,5-dimethylphenylcarbamate)90/10 IPA/0.1Record Rs value heree.g., Baseline separated, partial, none
Cellulose tris(3,5-dimethylphenylcarbamate)90/10 EtOH/0.1Record Rs value heree.g., Better peak shape than IPA
Amylose tris(3,5-dimethylphenylcarbamate)90/10 IPA/0.1Record Rs value heree.g., No separation observed
Amylose tris(3,5-dimethylphenylcarbamate)90/10 EtOH/0.1Record Rs value heree.g., Hint of separation, broad peaks
Other CSPs............

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and optimization in a direct question-and-answer format.

Q: My peaks are showing significant tailing, even with DEA in the mobile phase. What should I do?

A: Peak tailing for basic compounds like 2-neopentylmorpholine is a common issue.

  • Cause: Insufficient masking of active sites on the silica support or secondary interactions with the CSP.

  • Solutions:

    • Increase DEA Concentration: Cautiously increase the DEA concentration from 0.1% up to 0.4% in 0.1% increments. This can further passivate active silanols.

    • Try a Different Basic Additive: Some amines respond better to other basic modifiers. Consider trying triethylamine (TEA) or ethanolamine at the same concentration. Ethanolamine can be particularly effective but may require at least 2% alcohol in the mobile phase for miscibility.

    • Use an Immobilized CSP: Immobilized columns are generally more robust and can sometimes offer different surface chemistry that reduces tailing.[4]

    • Lower Analyte Concentration: Ensure you are not overloading the column, which can lead to peak fronting or tailing. Try injecting a more dilute sample.

Q: I have partial separation (Rs < 1.5), but I can't achieve baseline resolution. How can I improve it?

A: Improving resolution requires manipulating selectivity (α), efficiency (N), or retention (k). Since selectivity is the most powerful factor in chiral separations, focus there first.[6]

  • Cause: The difference in interaction energy between the two enantiomers and the CSP is not large enough.

  • Solutions:

    • Optimize the Alcohol Modifier Percentage: This is the most effective tool. Decrease the percentage of alcohol (e.g., from 10% to 8%, then 5%). This will increase retention and often enhances the specific interactions responsible for chiral recognition, thereby increasing selectivity.

    • Change the Alcohol Modifier: If you are using IPA, try EtOH, or vice-versa. The difference in the alcohol's hydrogen bonding capacity and polarity can significantly alter selectivity.

    • Lower the Temperature: Reducing the column temperature (e.g., from 25 °C to 15 °C or 10 °C) often improves resolution. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed on the CSP, increasing the energy difference between them.[6] Be aware that this will also increase retention time and backpressure.

Q: The retention times are too long, making the analysis inefficient. How can I reduce them without losing resolution?

A: The goal is to decrease retention time while maintaining an acceptable resolution (Rs ≥ 1.5).

  • Cause: The mobile phase is too weak (not enough polar alcohol) or the flow rate is too low.

  • Solutions:

    • Increase the Alcohol Percentage: Gradually increase the alcohol content in the mobile phase. This will decrease retention. Be mindful that this often reduces selectivity, so you must find a balance where resolution remains acceptable.

    • Increase the Flow Rate: If your resolution is very good (e.g., Rs > 2.5), you can often increase the flow rate (e.g., from 1.0 to 1.5 or 2.0 mL/min) to shorten the run time. This will decrease efficiency slightly but may not compromise baseline resolution. Ensure you do not exceed the column's maximum pressure limit.

    • Use a Shorter Column or Smaller Particles: If available, switching to a shorter column (e.g., 150 mm) or a column packed with smaller particles (e.g., 3 µm) can significantly reduce analysis time while maintaining or even improving efficiency.[3]

Q: My results are not reproducible from day to day. What is causing this variability?

A: Lack of reproducibility often points to issues with the system or mobile phase preparation.

  • Cause: Inconsistent mobile phase composition, column temperature fluctuations, or column degradation.

  • Troubleshooting Workflow:

Troubleshooting Problem Poor Reproducibility (Shifting Retention Times/Resolution) CheckMP Verify Mobile Phase Preparation (Freshly prepared? Accurate composition?) Problem->CheckMP CheckTemp Check Column Thermostat (Is temperature stable and accurate?) Problem->CheckTemp CheckColumn Evaluate Column Health (Run standard, check pressure, flush) Problem->CheckColumn SolutionMP Prepare Fresh Mobile Phase CheckMP->SolutionMP SolutionTemp Calibrate/Service Thermostat CheckTemp->SolutionTemp SolutionColumn Flush or Replace Column CheckColumn->SolutionColumn

Caption: A decision tree for troubleshooting poor reproducibility.

References

  • PubMed. (n.d.). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Retrieved February 12, 2026, from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved February 12, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved February 12, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 12, 2026, from [Link]

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 12, 2026, from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization &amp; Shift Assignment: 2-Neopentylmorpholine

The following guide details the 1H NMR characterization and shift assignment of 2-neopentylmorpholine , a sterically demanding heterocyclic scaffold increasingly utilized in drug discovery to modulate lipophilicity and m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization and shift assignment of 2-neopentylmorpholine , a sterically demanding heterocyclic scaffold increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability.

This guide compares the spectral signature of 2-neopentylmorpholine against structural analogs (e.g., 2-isobutylmorpholine) and unsubstituted morpholine, highlighting the diagnostic signals required for unambiguous identification.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary: The Neopentyl Advantage

In medicinal chemistry, the 2-neopentylmorpholine scaffold offers a strategic advantage over standard morpholines. The bulky neopentyl group (


) increases lipophilicity (

) and blocks metabolic oxidation at the

-carbon, a common clearance pathway.

However, characterizing this scaffold is challenging due to the loss of symmetry in the morpholine ring, which transforms the simple


 spin system of morpholine into a complex network of 7 chemically distinct ring protons plus the neopentyl side chain.
Comparative Analysis: Why 2-Neopentyl?
FeatureUnsubstituted Morpholine2-Isobutylmorpholine2-Neopentylmorpholine
Symmetry

(High Symmetry)

(Asymmetric)

(Asymmetric)
Key Methyl Signal NoneDoublet (

, 6H)
Singlet (

, 9H)
Stereocenter NoneC2 (Chiral)C2 (Chiral)
Spectral Complexity Low (2 signals)High (Overlapping multiplets)Medium (Distinct Singlet + Ring Multiplets)

Structural Logic & Assignment Strategy

To assign the spectrum of 2-neopentylmorpholine, we must deconstruct the molecule into three distinct spin systems:

  • The Neopentyl "Anchor": A diagnostic 9-proton singlet.

  • The Ether Region (C2-H, C6-H): Deshielded protons

    
     to Oxygen.
    
  • The Amine Region (C3-H, C5-H): Shielded protons

    
     to Nitrogen.
    
The Numbering Scheme[1]
  • O: Position 1

  • C2: Substituted carbon (

    
     to O)
    
  • C3: Methylene (

    
     to N)
    
  • N: Position 4

  • C5: Methylene (

    
     to N)
    
  • C6: Methylene (

    
     to O)
    
  • C1' : Neopentyl methylene

  • C2' : Neopentyl quaternary carbon

  • C3' : Neopentyl methyls

Visualizing the Spin Network (Graphviz)

The following diagram illustrates the COSY (Correlation Spectroscopy) connectivity required to "walk" the ring and confirm the assignment.

G cluster_0 Neopentyl Group cluster_1 Morpholine Ring (Ether Side) cluster_2 Morpholine Ring (Amine Side) tBu t-Bu Methyls (0.9 ppm, s) CH2_neo C1'-H (1.3 ppm, m) tBu->CH2_neo No Coupling H2 H2 (Methine) (3.6-3.8 ppm) CH2_neo->H2 Vicinal (3J) H6 H6a/H6b (3.8/3.5 ppm) H2->H6 W-Coupling (4J) (Weak) H3 H3a/H3b (2.8-3.0 ppm) H2->H3 Vicinal (3J) H6->H6 Geminal (2J) H3->H3 Geminal (2J) H5 H5a/H5b (2.8-3.0 ppm) H5->H6 Vicinal (3J) H5->H5 Geminal (2J)

Caption: COSY connectivity network for 2-neopentylmorpholine. Solid lines indicate strong vicinal/geminal couplings; dashed lines indicate potential long-range couplings.

Detailed Shift Assignment (CDCl3)

The following table synthesizes experimental data from analogous 2-substituted morpholines and neopentyl derivatives.

PositionProton Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
Neopentyl

0.90 - 0.95 Singlet (

)
-Diagnostic Anchor. The integration of 9H confirms the neopentyl group.[1] Lack of splitting distinguishes it from isobutyl (doublet).
C1'

(Side chain)
1.25 - 1.45

or

4-7, 14Diastereotopic methylene protons. Coupled to H2.
C3 Ring

(

to N)
2.65 - 2.85

-Upfield due to Nitrogen shielding. Complex roof-effect with H5.
C5 Ring

(

to N)
2.85 - 3.00

-Similar to H3 but distinct due to distance from substituent.
C6 Ring

(

to O)
3.50 - 3.65 (ax)3.80 - 3.95 (eq)

,

11 (ax-ax)2-3 (eq-ax)Large axial-axial coupling indicates a chair conformation. H6ax is shielded relative to H6eq.
C2 Ring

(

to O)
3.65 - 3.85

-Deshielded by Oxygen. Multiplicity is complex due to coupling with C1' and C3 protons.
NH Amine1.5 - 2.0Broad

-Variable. Shift depends heavily on concentration and water content.
Critical Differentiation: Neopentyl vs. Isobutyl
  • 2-Isobutylmorpholine: The terminal methyls appear as a doublet at ~0.9 ppm (

    
     Hz) due to coupling with the methine proton of the isobutyl group.
    
  • 2-Neopentylmorpholine: The terminal methyls appear as a sharp singlet at ~0.9 ppm. There is no adjacent proton to split this signal. This is the primary "Go/No-Go" check for synthesis success.

Experimental Protocol

Method A: Standard Characterization (CDCl3)

Use for routine purity checks and confirmation of the neopentyl singlet.

  • Sample Prep: Dissolve 5-10 mg of 2-neopentylmorpholine in 0.6 mL of

    
     (99.8% D).
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (crucial if synthesized via cyclization).

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (d1): 2.0 seconds (ensure quantitative integration of the t-Bu singlet).

    • Pulse Angle: 30°.

Method B: Stereochemical Analysis (Benzene-d6)

Use when ring protons (H2, H3, H5, H6) overlap in Chloroform.

  • Rationale: Benzene-d6 induces an ASIS (Aromatic Solvent-Induced Shift) effect. The solvent molecules align with the morpholine dipole, often resolving the axial and equatorial protons of the ring.

  • Result: Typically causes an upfield shift of protons on the "positive" end of the dipole, separating the H3/H5 multiplet cluster.

Troubleshooting & Self-Validation

Issue: The t-Bu signal is split or broadened.

  • Cause: Restricted rotation of the bulky neopentyl group or presence of rotamers (common if the Nitrogen is N-acylated).

  • Solution: Run Variable Temperature (VT) NMR at 50°C. If the signal sharpens to a singlet, it confirms dynamic rotamer exchange.

Issue: Integration of the ring protons is non-integer.

  • Cause: Hygroscopic nature of morpholines. The NH proton may be exchanging with water, broadening the signal and "smearing" intensity into the aliphatic region.

  • Solution: Add a drop of

    
     to the tube. The NH and water peak will vanish/move, revealing the underlying ring multiplets.
    

References

  • Chemical Shifts of Neopentyl Groups

    • SpectraBase.[2] "Neopentane 1H NMR Chemical Shifts." Wiley Science Solutions.

  • R. A. Y. Jones et al. "Conformational analysis of morpholines." Journal of the Chemical Society B, 1970.
  • Morpholine Scaffolds in Drug Discovery

    • Kumari, S. et al.[3] "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[4] ResearchGate, 2020.[5]

  • General 1H NMR Shift Tables

    • Hans Reich Collection. "1H NMR Chemical Shifts." University of Wisconsin-Madison / ACS Division of Organic Chemistry.

Sources

Comparative

Comparative Guide: Solid-State Characterization of 2-Neopentylmorpholine Hydrochloride

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Formulation Scientists Executive Summary & Strategic Context In the development of morpholine-based bioactive compounds, 2-neope...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Formulation Scientists

Executive Summary & Strategic Context

In the development of morpholine-based bioactive compounds, 2-neopentylmorpholine represents a unique structural challenge. Unlike simple morpholine derivatives, the neopentyl group (2,2-dimethylpropyl) introduces significant steric bulk and lipophilicity adjacent to the chiral center.

This guide compares the solid-state performance of the Hydrochloride (HCl) Salt against its Free Base and alternative salt forms.[1] It provides a technical roadmap for crystallographic analysis, focusing on determining absolute configuration and understanding the lattice stabilizing effects of the chloride counter-ion.

Why This Analysis Matters
  • Chirality: The C2 position is a stereocenter. SCXRD (Single Crystal X-Ray Diffraction) is the only method to definitively assign Absolute Configuration (

    
     or 
    
    
    
    ) without derivatization.
  • Bioavailability: The neopentyl group increases lipophilicity (

    
    ), but the HCl salt is required to ensure aqueous solubility for formulation.
    
  • Stability: The free base of 2-substituted morpholines is often a hygroscopic oil or low-melting solid; the HCl salt provides a crystalline lattice suitable for GMP manufacturing.

Comparative Analysis: HCl Salt vs. Alternatives

The following table objectively compares the physicochemical properties of the 2-neopentylmorpholine HCl salt against the Free Base and a theoretical bulky salt (e.g., Tartrate).

FeatureFree Base HCl Salt (Target) Tartrate/Fumarate (Alt)
Physical State Viscous Oil / Low-melting SolidCrystalline SolidCrystalline Solid
Hygroscopicity High (Amine absorbs

)
Low to ModerateLow
Aqueous Solubility Low (Lipophilic tail dominates)High (Ionic solvation)Moderate
Lattice Energy Low (Van der Waals dominant)High (Charge-assisted H-bonds)High (H-bond network)
SCXRD Suitability Poor (Requires in-situ cryo-crystallization)Excellent (Heavy atom Cl facilitates phasing)Good
Absolute Config. Difficult (No heavy atom)Definitive (Cl anomalous scattering)Good (Oxygen rich)
Expert Insight: The "Heavy Atom" Advantage

For a molecule like 2-neopentylmorpholine (


), the lack of heavy atoms makes determining absolute configuration by X-ray diffraction difficult using standard Mo-radiation.
  • The HCl Advantage: The Chloride ion (

    
    ) provides sufficient anomalous scattering  to calculate the Flack Parameter , allowing you to distinguish between enantiomers with high confidence.
    
  • The Free Base Disadvantage: Without the Cl atom, you would likely need a Copper (

    
    ) source and high redundancy to determine chirality, or rely on optical rotation which is prone to solvent effects.
    

Structural Expectations & Mechanism

Before beginning the experiment, the crystallographer must understand the expected conformational landscape to validate the solved structure.

A. Conformational Locking

The morpholine ring typically adopts a Chair Conformation .

  • Neopentyl Position: To minimize 1,3-diaxial interactions, the bulky neopentyl group will almost exclusively occupy the Equatorial position.

  • Protonation: In the HCl salt, the nitrogen is protonated (

    
    ). The chloride ion typically docks via hydrogen bonding to these axial/equatorial ammonium protons.
    
B. Packing Network
  • Interaction:

    
    
    
  • Distance: Expect

    
     distances in the range of 3.05 – 3.20 Å .
    
  • Lattice: The neopentyl groups will likely form hydrophobic channels or layers, separated by the hydrophilic ionic/H-bonding layers of the morpholinium-chloride network.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to grow diffraction-quality crystals of the HCl salt and validate the structure.

Step 1: Salt Formation & Crystallization
  • Reagents: 2-neopentylmorpholine (crude oil), 4M HCl in Dioxane, Diethyl Ether, Ethanol.

  • Method (Vapor Diffusion):

    • Dissolve 50 mg of free base in 0.5 mL Ethanol.

    • Add 1.1 eq of HCl (dioxane solution) dropwise. Stir for 15 mins.

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).

    • Seal and store at

      
       for 3-7 days.
      
    • Why: Slow diffusion of ether into ethanol gently lowers solubility, promoting the growth of single prisms rather than microcrystalline powder.

Step 2: X-Ray Data Collection Strategy
  • Mounting: Select a crystal

    
     mm. Mount on a Kapton loop with Paratone oil.
    
  • Temperature: 100 K (Nitrogen stream).

    • Why: The neopentyl group is essentially a "spinning top" (

      
      -butyl). At room temperature, thermal disorder of the methyl groups will smear electron density, making refinement difficult. Freezing rotation is critical.
      
  • Wavelength:

    
     (
    
    
    
    Å) is preferred for the HCl salt due to the presence of Chloride.
Step 3: Structure Solution & Refinement
  • Space Group: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) if enantiopure.
  • Refinement Targets:

    • 
       factor: 
      
      
      
    • Flack Parameter: Near

      
       (for correct enantiomer) or 
      
      
      
      (for inverted). Standard error should be
      
      
      .

Visualization: Characterization Workflow

The following diagram outlines the decision logic for characterizing this specific salt, highlighting the critical path for chirality determination.

G Start Synthesis of 2-Neopentylmorpholine SaltSelect Salt Selection: HCl vs. Free Base Start->SaltSelect BranchHCl HCl Salt Formation (Add HCl/Dioxane) SaltSelect->BranchHCl Preferred for Stability BranchBase Free Base Isolation SaltSelect->BranchBase Oil/Low MP (Avoid) Cryst Crystallization (Vapor Diffusion: EtOH/Ether) BranchHCl->Cryst SCXRD SCXRD Data Collection (100 K, Mo-Source) Cryst->SCXRD Analysis Structure Solution SCXRD->Analysis Chirality Check Flack Parameter (Anomalous Scattering of Cl) Analysis->Chirality Outcome Definitive Absolute Configuration Assigned Chirality->Outcome Flack ≈ 0.0

Caption: Workflow for the structural elucidation of 2-neopentylmorpholine HCl, emphasizing the role of the Chloride ion in determining absolute configuration.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on why HCl salts are selected for basic drugs to improve solubility and crystallinity).

  • Gould, R. O., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners. PMC. (Provides synthetic pathways and NMR characterization for substituted morpholines).

  • Parsons, S. (2025). Flack parameter and absolute configuration determination. Acta Crystallographica Section B. (Methodological basis for using anomalous scattering of Chloride to determine chirality).

  • Takagi, R., et al. (2023).[2][3] The crystal structure of morpholine and its derivatives. Journal of Molecular Structure. (Describes the standard chair conformation and packing motifs of morpholine rings).

  • FDA Guidance for Industry. (2023). Regulatory Classification of Pharmaceutical Co-Crystals and Salts. (Regulatory context for choosing salts vs. free bases).

Sources

Validation

Impact of 2-Neopentyl Substitution on hERG Channel Inhibition: A Medicinal Chemistry Guide

Executive Summary The "Neopentyl Effect" in Safety Pharmacology In the optimization of small molecule drugs, the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a critical antitarget.[1] Inadvertent hER...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Neopentyl Effect" in Safety Pharmacology

In the optimization of small molecule drugs, the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a critical antitarget.[1] Inadvertent hERG blockade leads to delayed ventricular repolarization (Long QT syndrome) and potentially fatal Torsades de Pointes (TdP).[2][3]

This guide analyzes the 2-neopentyl substitution —a strategic medicinal chemistry modification used to mitigate hERG liability. While high lipophilicity (LogP) typically correlates with increased hERG potency, the neopentyl group (


) offers a unique exception. Its globular, steric bulk often disrupts the specific binding geometry required for hERG blockade, providing a "steric shield" that maintains potency at the primary target while reducing affinity for the hERG pore.

Part 1: Mechanistic Analysis

The hERG Pharmacophore vs. Neopentyl Sterics

To understand why 2-neopentyl substitution works, we must first deconstruct the hERG binding site. Unlike other potassium channels, the hERG central cavity is large and hydrophobic, lined by aromatic residues Tyr652 and Phe656 .

  • The Trap (Classic Blockers): High-affinity blockers (e.g., Dofetilide, Cisapride) typically possess a basic amine flanked by hydrophobic groups. The amine forms a cation-

    
     interaction with Tyr652, while the hydrophobic tails engage in 
    
    
    
    -stacking or hydrophobic packing with Phe656.[4]
  • The Neopentyl Disruption:

    • Geometry: The neopentyl group is a "fat," spherical moiety (t-butyl attached to a methylene). It lacks the planar geometry required for

      
      -stacking.
      
    • Steric Clash: The branched methyl groups create significant steric hindrance. When a drug attempts to enter the deep hydrophobic pocket to engage Phe656, the neopentyl group physically clashes with the channel walls, preventing the "lock-and-key" fit observed with linear alkyls or flat aromatic rings.

    • Metabolic Stability: A secondary benefit is the blockade of metabolic soft spots.[5] The neopentyl group has no

      
      -protons available for CYP450-mediated dealkylation, significantly extending half-life (
      
      
      
      ).
Visualization: The hERG Blockade Pathway

The following diagram illustrates the causal link between structural features and clinical outcomes.

hERG_Mechanism Drug Small Molecule Candidate hERG_Pore hERG Central Cavity (Tyr652 / Phe656) Drug->hERG_Pore Binding Block K+ Efflux Blockade (IKr Reduction) hERG_Pore->Block Pore Occlusion APD Action Potential Duration (APD) Prolongation Block->APD Delayed Repolarization LQT Long QT Interval APD->LQT ECG Change TdP Torsades de Pointes (Arrhythmia) LQT->TdP Risk Neopentyl 2-Neopentyl Substitution (Steric Bulk) Neopentyl->hERG_Pore Steric Clash (Reduces Binding)

Figure 1: The cascade of hERG-mediated cardiotoxicity and the intervention point of neopentyl substitution.

Part 2: Comparative Guide (Neopentyl vs. Alternatives)

This section compares the 2-neopentyl group against common bioisosteres used at the same position (typically capping a basic amine).

Benzyl Group (The "High Risk" Standard)
  • Structure:

    
    
    
  • hERG Interaction: High. The phenyl ring is a perfect partner for

    
    -stacking with Tyr652 and hydrophobic interaction with Phe656.
    
  • Metabolic Stability: Moderate (susceptible to benzylic oxidation).

  • Verdict: Avoid if hERG is a concern.

n-Butyl / Isobutyl (The "Flexible" Chains)
  • Structure:

    
     or 
    
    
    
  • hERG Interaction: Moderate to High. Linear or slightly branched chains are flexible. They can "wiggle" into the hydrophobic pocket to maximize Van der Waals contacts.

  • Metabolic Stability: Low (susceptible to

    
    -oxidation or dealkylation).
    
  • Verdict: often retains hERG liability due to flexibility.

2-Neopentyl (The "Steric Shield")
  • Structure:

    
    
    
  • hERG Interaction: Low. The rigid, globular shape prevents deep penetration into the pore. It reduces the "residence time" of the drug in the channel.

  • Metabolic Stability: High. Quaternary carbon prevents

    
    -oxidation.
    
  • Verdict: Preferred for reducing hERG while maintaining lipophilicity.

Comparative Data Summary

Representative SAR data illustrating the "Neopentyl Effect" on a hypothetical scaffold.

Substituent (R)LogP (Calc)hERG IC50 (µM)Metabolic Stability (t1/2)Risk Profile
Benzyl 3.20.45 (High Potency)15 min🔴 High
n-Butyl 2.81.2012 min🟠 Moderate
Isobutyl 2.72.5018 min🟠 Moderate
2-Neopentyl 3.1 > 30.0 (Low Potency) > 60 min 🟢 Safe

Note: Even though Neopentyl has a similar LogP to Benzyl (normally a risk factor), the IC50 is vastly improved due to the shape mismatch.

Part 3: Validated Experimental Protocol

Automated Patch Clamp Assay (QPatch / PatchXpress)

To validate the impact of neopentyl substitution, you cannot rely on fluorescence assays (which have high false positives). The Whole-Cell Patch Clamp is the gold standard.

Workflow Overview

Protocol_Workflow Step1 Cell Prep (CHO-hERG) Step2 Seal Formation (Gigaseal >1GΩ) Step1->Step2 Step3 Voltage Protocol (Tail Current) Step2->Step3 Step4 Drug Application (4 Concentrations) Step3->Step4 Step5 Data Analysis (Hill Equation) Step4->Step5

Figure 2: Standard GLP-compliant workflow for hERG assessment.

Step-by-Step Methodology
  • Cell System:

    • Use CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the KCNH2 (hERG) gene.[2]

    • Quality Control: Cells must show stable tail currents >500 pA.

  • Solutions:

    • Extracellular (Bath): standard Tyrode’s solution (containing 4mM

      
      ).
      
    • Intracellular (Pipette):

      
      -aspartate or KCl based solution (130mM 
      
      
      
      ), pH 7.2.
  • Voltage Protocol (The "Standard" Pulse):

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5 seconds (Activates and rapidly inactivates channels).

    • Repolarize to -50 mV (The "Tail Current"). This is where inhibition is measured.

    • Return to -80 mV.

  • Compound Application:

    • Apply the neopentyl analog at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Allow steady-state block (usually 3-5 minutes per concentration).

    • Control: Apply E-4031 (positive control) at the end to define 100% block.

  • Analysis:

    • Measure the peak amplitude of the tail current at -50 mV.

    • Normalize to baseline current.

    • Fit data to the Hill equation:

      
      
      

References

  • Mitcheson, J. S., Chen, J., Lin, M., Culberson, C., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences, 97(22), 12329–12333. Link

  • Perry, M., de Groot, M. J., Helliwell, R., Leishman, D., et al. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology, 66(2), 240-249. Link

  • Vandenberg, J. I., Perry, M. D., & Perrin, M. J. (2012). hERG K(+) channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393–1478. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Comparative

Pharmacokinetic profiling of drugs containing 2-(2,2-dimethylpropyl)morpholine moieties

The following guide details the pharmacokinetic profiling of drug candidates incorporating the 2-(2,2-dimethylpropyl)morpholine (2-neopentylmorpholine) moiety. This structural motif is increasingly utilized in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the pharmacokinetic profiling of drug candidates incorporating the 2-(2,2-dimethylpropyl)morpholine (2-neopentylmorpholine) moiety. This structural motif is increasingly utilized in medicinal chemistry to modulate lipophilicity and block metabolic soft spots on the morpholine ring, particularly in the development of CFTR modulators and kinase inhibitors.

Executive Summary: The Neopentyl Advantage

The incorporation of a 2-(2,2-dimethylpropyl) group (neopentyl) onto a morpholine scaffold is a strategic medicinal chemistry modification designed to enhance metabolic stability and optimize distribution. Unlike standard 2-methyl or unsubstituted morpholines, the bulky neopentyl group introduces significant steric hindrance adjacent to the nitrogen and oxygen atoms.

Key Pharmacokinetic Impact:

  • Metabolic Blockade: The quaternary carbon of the neopentyl group lacks abstractable protons, effectively blocking

    
    -oxidation and 
    
    
    
    -dealkylation pathways at the 2-position.
  • Lipophilicity Modulation: The hydrophobic bulk increases LogD, improving membrane permeability and blood-brain barrier (BBB) penetration, though potentially increasing plasma protein binding (PPB).

  • Target Class Utility: Prominently featured in recent patent literature for CFTR modulators and kinase inhibitors where sustained target occupancy is critical.

Comparative Physicochemical & PK Profile

The following table contrasts a representative 2-Neopentylmorpholine Candidate (NPM-1) against a standard 2-Methylmorpholine Reference (Ref-Morph) .

Table 1: Comparative PK Parameters (Predicted/Representative Data)

ParameterMetricRef-Morph (2-Methyl)NPM-1 (2-Neopentyl)Mechanistic Insight
Lipophilicity LogD

1.2 - 1.82.5 - 3.2 Neopentyl group adds ~1.5 log units; enhances passive permeability.
Solubility Kinetic (pH 7.4)High (>100 µM)Moderate (20-50 µM) Increased hydrophobicity reduces aqueous solubility; may require formulation optimization.
Metabolic Stability HLM CL

(µL/min/mg)
High (>50)Low (<15) Steric bulk prevents CYP450 access to the morpholine ring carbons.
Half-Life

(Rat, IV)
Short (0.5 - 1 h)Extended (3 - 6 h) Reduced clearance drives longer duration of action.
Distribution

(Fraction Unbound)
High (>20%)Low (<5%) Lipophilic neopentyl group drives non-specific binding to albumin.
Permeability Caco-2 (

)

cm/s

cm/s
Higher lipophilicity facilitates transcellular transport.

Critical Metabolic Pathways & Blocking Mechanism

The primary advantage of the 2-neopentyl moiety is the "Metabolic Shielding" effect.

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the neopentyl group prevents oxidative attack compared to a standard morpholine.

MetabolicBlocking Ref Reference Morpholine (2-Methyl) CYP CYP450 Enzyme (Oxidative Attack) Ref->CYP Accessible alpha-protons NPM Candidate NPM-1 (2-Neopentyl) NPM->CYP Steric Hindrance (Neopentyl Shield) Met1 Metabolite A: Ring Hydroxylation CYP->Met1 Rapid Oxidation Met2 Metabolite B: N-Dealkylation CYP->Met2 Ring Opening Stable Intact Drug (Metabolically Stable) CYP->Stable Oxidation Blocked

Caption: Steric hindrance of the neopentyl group prevents CYP450 access, blocking ring hydroxylation and N-dealkylation.

Experimental Protocols for PK Profiling

To validate the PK advantages of the 2-neopentylmorpholine scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) reduction conferred by the neopentyl group.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: NPM-1 and Ref-Morph (1 µM final conc).

  • Internal Standard: Tolbutamide (low turnover) and Propranolol (high turnover).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (0.5 mg/mL final) with 365 µL phosphate buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add 5 µL of test compound stock (200 µM in 50:50 ACN:H2O) to the mixture. Initiate reaction by adding 100 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Validation Criteria:

  • Propranolol

    
     min.
    
  • Tolbutamide

    
     min.
    
  • NPM-1 Target:

    
     min (demonstrating stability).
    
Protocol B: CYP Inhibition Screen (Time-Dependent Inhibition)

Objective: Ensure the bulky amine does not irreversibly inhibit CYP enzymes (a risk with some hindered amines).

Workflow:

  • Incubation: Incubate NPM-1 (10 µM) with HLM +/- NADPH for 30 min (Pre-incubation step).

  • Dilution: Dilute 1:10 into a secondary incubation containing specific CYP probe substrates (e.g., Midazolam for CYP3A4).

  • Measurement: Measure metabolite formation of the probe substrate.

  • Interpretation: If Pre-incubation with NADPH results in

    
     reduction in probe metabolism compared to Pre-incubation without NADPH, the compound is a potential Time-Dependent Inhibitor (TDI).
    

Experimental Workflow Decision Tree

Use this logic flow to guide the optimization of 2-neopentylmorpholine leads.

Diagram 2: Optimization Workflow

Workflow Start Synthesize 2-Neopentylmorpholine Analog Solubility Test Kinetic Solubility (pH 7.4) Start->Solubility CheckSol Solubility > 20 µM? Solubility->CheckSol MetaStab Microsomal Stability (HLM Assay) CheckSol->MetaStab Yes Formulation Develop Lipid/Nano Formulation CheckSol->Formulation No CheckStab CL_int < 20 µL/min/mg? MetaStab->CheckStab Formulation->MetaStab PPB Plasma Protein Binding (Equilibrium Dialysis) CheckStab->PPB Yes Redesign Modify Neopentyl (Add Polarity) CheckStab->Redesign No CheckPPB Free Fraction > 2%? PPB->CheckPPB CheckPPB->Redesign No Vivo Proceed to In Vivo PK (Rat/Dog) CheckPPB->Vivo Yes

Caption: Decision tree for advancing neopentyl-morpholine candidates based on Solubility, Stability, and PPB thresholds.

References

  • Justia Patents. (2024).[1] 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. (Patent discussing 4-benzyl-2-neopentylmorpholine intermediates). Link

  • Guide to Pharmacology. (2024). Ligand: Ritlecitinib (PF-06651600). (Reference for kinase inhibitor comparisons and morpholine/piperidine scaffold utility). Link

  • PubChem. (2024). Morpholine Compound Summary.[2][3] (Physicochemical properties of the parent scaffold).[3] Link

  • ResearchGate. (2018). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. (Review of morpholine utility in drug design). Link

Sources

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